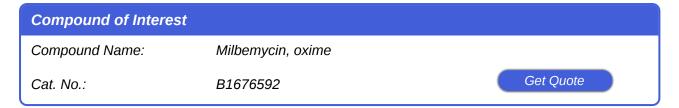


Application Notes and Protocols: Formulation of Milbemycin Oxime Nanoemulsions

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Milbemycin oxime is a broad-spectrum antiparasitic agent widely used in veterinary medicine. Its poor aqueous solubility, however, can limit its bioavailability and therapeutic efficacy. Nanoemulsion formulations offer a promising approach to overcome these limitations by encapsulating milbemycin oxime in fine oil-in-water droplets, thereby enhancing its solubility, stability, and absorption.[1][2] This document provides a detailed protocol for the formulation and characterization of milbemycin oxime nanoemulsions based on the phase inversion composition (PIC) method.

Data Presentation

Table 1: Optimized Formulation of Milbemycin Oxime Nanoemulsion



Component	Role	Optimized Ratio (by mass)	
Milbemycin Oxime	Active Pharmaceutical Ingredient	As required	
Ethyl Butyrate	Oil Phase	3	
Tween-80	Surfactant	14	
Anhydrous Ethanol	Co-surfactant	7	
Distilled Water	Aqueous Phase	q.s.	
Ratio of Surfactant (Tween-80)			
to Co-surfactant (Anhydrous			
Ethanol) is 2:1. The ratio of the			
surfactant/co-surfactant			
mixture (Smix) to the Oil Phase			
(Ethyl Butyrate) is 7:3.[1][2]			

Table 2: Physicochemical Properties of the Optimized

Milbemycin Oxime Nanoemulsion

Parameter	Value	Method of Analysis	
Droplet Size (Diameter)	12.140 ± 0.128 nm	Dynamic Light Scattering (DLS)	
Polydispersity Index (PDI)	0.155 ± 0.015	Dynamic Light Scattering (DLS)	
Zeta Potential	-4.947 ± 0.768 mV	Electrophoretic Light Scattering	
Morphology	Spherical and uniform	Transmission Electron Microscopy (TEM)	
Data represents mean ± standard deviation.[1][2]			

Experimental Protocols



Protocol 1: Formulation of Milbemycin Oxime

Nanoemuision us	sing the Phas	e inversion	Composition
(PIC) Method			

1. Materials:

- Milbemycin Oxime
- Ethyl Butyrate (Oil Phase)
- Tween-80 (Surfactant)
- Anhydrous Ethanol (Co-surfactant)
- Distilled Water (Aqueous Phase)
- 2. Equipment:
- Magnetic stirrer
- Vortex mixer
- Analytical balance
- 3. Procedure:
- Preparation of the Oil Phase: Dissolve the required amount of milbemycin oxime in ethyl butyrate.
- Preparation of the Surfactant/Co-surfactant Mixture (Smix): In a separate container, mix Tween-80 and anhydrous ethanol in a 2:1 mass ratio.[1][2]
- Formation of the Organic Phase: Add the oil phase to the Smix at a 3:7 mass ratio (Oil:Smix) and mix thoroughly using a vortex mixer until a clear and homogenous solution is obtained. [1][2]
- Nanoemulsion Formation by Titration: Place the organic phase on a magnetic stirrer. Slowly add distilled water dropwise to the organic phase with constant stirring.



Observation: Continue adding water until a clear and transparent oil-in-water (O/W)
nanoemulsion is formed. The transition from a turbid to a clear liquid indicates the formation
of the nanoemulsion.

Protocol 2: Characterization of Milbemycin Oxime Nanoemulsion

- 1. Droplet Size and Polydispersity Index (PDI) Analysis:
- Instrument: Dynamic Light Scattering (DLS) instrument.
- Procedure:
 - Dilute the nanoemulsion sample with distilled water to an appropriate concentration to avoid multiple scattering effects.
 - Place the diluted sample in a cuvette and insert it into the DLS instrument.
 - Measure the particle size and PDI at a scattering angle of 90° and a temperature of 25°C.
 - Perform the measurement in triplicate and report the average values.[1][2]
- 2. Zeta Potential Measurement:
- Instrument: Zetasizer or similar instrument capable of measuring zeta potential.
- Procedure:
 - Dilute the nanoemulsion sample with distilled water.
 - Inject the sample into the specific folded capillary cell.
 - Measure the electrophoretic mobility to determine the zeta potential.
 - Perform the measurement in triplicate and report the average values.[1][2]
- 3. Morphological Analysis:

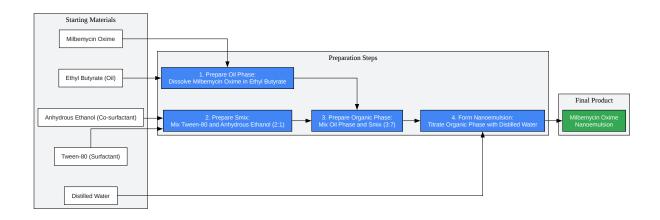


- Instrument: Transmission Electron Microscope (TEM).
- Procedure:
 - Place a drop of the nanoemulsion on a carbon-coated copper grid.
 - Allow the sample to adhere for a few minutes.
 - Remove the excess sample using filter paper.
 - Optionally, negatively stain the sample with a suitable staining agent (e.g., phosphotungstic acid) to enhance contrast.
 - Allow the grid to air dry completely.
 - Observe the morphology and size of the nanoemulsion droplets under the TEM.[1][2]
- 4. High-Performance Liquid Chromatography (HPLC) for Milbemycin Oxime Quantification:
- System: HPLC with UV detection.
- Column: C18 column (e.g., 250 x 4.6 mm, 5μm).
- Mobile Phase: A mixture of 0.5 mmol/L ammonium acetate buffer and acetonitrile (e.g., 14:86 v/v).[1][3]
- Flow Rate: 1 mL/min.[1][3]
- Detection Wavelength: 249 nm.[1][3]
- Column Temperature: 25 °C.[1][3]
- Injection Volume: 20 μL.[1][3]
- Procedure:
 - Prepare standard solutions of milbemycin oxime of known concentrations.



- Prepare the sample by disrupting the nanoemulsion (e.g., with a suitable solvent like methanol) and filtering through a 0.22 μm syringe filter.
- Inject the standards and the sample into the HPLC system.
- Quantify the amount of milbemycin oxime in the nanoemulsion by comparing the peak area with the calibration curve generated from the standards.

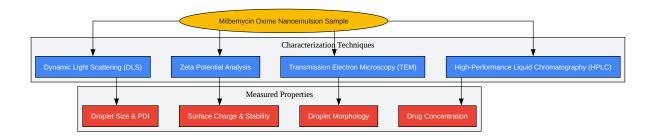
Visualizations



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Caption: Workflow for the formulation of milbemycin oxime nanoemulsion.





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Caption: Workflow for the characterization of milbemycin oxime nanoemulsion.

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